molecular formula C18H24ClNO3 B1652526 tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate CAS No. 1461707-29-8

tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate

Cat. No.: B1652526
CAS No.: 1461707-29-8
M. Wt: 337.8 g/mol
InChI Key: XWFIPKJXHXVWDZ-UHFFFAOYSA-N
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Description

N-Boc Ketamine, also known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate, is a derivative of ketamine. It is primarily used in research settings as a reference standard and is categorized as an arylcyclohexylamine.

Mechanism of Action

Target of Action

N-Boc Ketamine, also known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate, primarily targets the N-methyl-D-aspartic acid receptor (NMDAR) . NMDAR is a type of glutamate receptor that plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

N-Boc Ketamine acts as a non-competitive antagonist of the NMDAR . This means it binds to a site on the NMDAR that is distinct from the glutamate binding site, inhibiting the receptor’s function . This inhibition results in a decrease in neuronal excitability and synaptic transmission .

Biochemical Pathways

The antagonism of NMDAR by N-Boc Ketamine affects several biochemical pathways. It disrupts the normal function of the glutamatergic system, leading to alterations in the release of various neurotransmitters . This can affect downstream signaling pathways involved in processes such as neuronal plasticity, learning, and memory .

Pharmacokinetics

The pharmacokinetics of N-Boc Ketamine involves its absorption, distribution, metabolism, and excretion (ADME). Like Ketamine, it is expected to be rapidly absorbed and distributed throughout the body . It undergoes hepatic biotransformation, primarily involving cytochrome P450 isoenzymes . The major metabolite is norketamine, produced through N-demethylation . Further metabolism occurs through hydroxylation and conjugation processes . The metabolites are primarily excreted in urine .

Result of Action

The antagonism of NMDAR by N-Boc Ketamine results in a decrease in neuronal excitability and synaptic transmission . This can lead to various effects at the molecular and cellular levels, including changes in neuronal plasticity, learning, and memory . The exact effects can vary depending on the specific neuronal populations and circuits involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Boc Ketamine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Additionally, individual factors such as genetic variations, age, and health status can influence its pharmacokinetics and pharmacodynamics . .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable effect. Toxicity studies have shown that high doses can cause significant harm to the organism, highlighting the importance of dosage regulation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can alter the normal metabolic processes by inhibiting or activating key enzymes, leading to changes in the production and utilization of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can influence the overall efficacy and toxicity of the compound.

Preparation Methods

The synthesis of N-Boc Ketamine involves several steps:

For industrial production, the process may involve scaling up these reactions under controlled conditions to ensure high yield and purity. The use of protective groups like the tert-butyl carbamate (Boc) group is crucial in these synthetic routes to protect the amino functionalities during the reactions .

Chemical Reactions Analysis

N-Boc Ketamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxalyl chloride, trifluoroacetic acid, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(22)20(4)18(12-8-7-11-15(18)21)13-9-5-6-10-14(13)19/h5-6,9-10H,7-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFIPKJXHXVWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCCCC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124360
Record name Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-29-8
Record name Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461707-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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